molecular formula C12H13ClN2O B5791399 3-chloro-N'-cyclopentylidenebenzohydrazide

3-chloro-N'-cyclopentylidenebenzohydrazide

Cat. No.: B5791399
M. Wt: 236.70 g/mol
InChI Key: OYQPAWDBISKOIV-UHFFFAOYSA-N
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Description

3-chloro-N’-cyclopentylidenebenzohydrazide is an organic compound with the molecular formula C12H13ClN2O It is a derivative of benzohydrazide, where the hydrazide group is substituted with a cyclopentylidene group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-cyclopentylidenebenzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of 3-chloro-N’-cyclopentylidenebenzohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-cyclopentylidenebenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of benzohydrazide oxides.

    Reduction: Formation of cyclopentylideneamines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-chloro-N’-cyclopentylidenebenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N’-cyclopentylidenebenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-cyclopentylidenebenzohydrazide
  • 3-chloro-N’-cyclohexylidenebenzohydrazide
  • 3-chloro-N’-cyclopentylidenebenzamide

Uniqueness

3-chloro-N’-cyclopentylidenebenzohydrazide is unique due to the specific substitution pattern on the benzene ring and the presence of the cyclopentylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-chloro-N-(cyclopentylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-5-3-4-9(8-10)12(16)15-14-11-6-1-2-7-11/h3-5,8H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQPAWDBISKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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